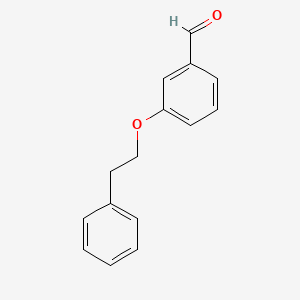

3-(2-Phenylethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenylethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c16-12-14-7-4-8-15(11-14)17-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVROMYRIBEFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Optimization for 3 2 Phenylethoxy Benzaldehyde

Established Synthetic Routes to 3-(2-Phenylethoxy)benzaldehyde

The formation of the aryl ether bond in this compound is typically achieved through well-established reactions such as alkylation and condensation.

Alkylation Reactions in the Synthesis of Aryl Ethers

The Williamson ether synthesis stands as a cornerstone for the preparation of asymmetrical ethers and is a primary route for the synthesis of this compound. masterorganicchemistry.com This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this is typically achieved by reacting the sodium salt of 3-hydroxybenzaldehyde (B18108) with a phenethyl halide, such as 2-phenylethyl bromide.

The general reaction is as follows:

3-hydroxybenzaldehyde is first deprotonated by a suitable base to form the more nucleophilic phenoxide.

This phenoxide then attacks the electrophilic carbon of the phenethyl halide, displacing the halide and forming the ether linkage.

The choice of a primary alkyl halide is crucial to favor the SN2 mechanism and avoid competing elimination reactions. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

| 3-Hydroxybenzaldehyde | 2-Phenylethyl bromide | Potassium Carbonate | DMF | Heating | High |

| 3-Hydroxybenzaldehyde | 2-Phenylethyl bromide | Sodium Hydride | THF | Reflux | Good |

Note: The yields are qualitative and depend on specific reaction optimizations.

Condensation-Based Synthetic Strategies

Condensation reactions, particularly those that are copper-catalyzed, offer an alternative pathway to aryl ethers. The Ullmann condensation, a classic method, involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would entail the reaction of 3-bromobenzaldehyde (B42254) with 2-phenylethanol.

Traditional Ullmann conditions are often harsh, requiring high-boiling polar solvents and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.org

Another relevant condensation approach is the Mitsunobu reaction, which facilitates the dehydration coupling of an alcohol and a nucleophile, in this case, 3-hydroxybenzaldehyde (acting as the nucleophile) and 2-phenylethanol. nih.gov This reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The Mitsunobu reaction is known for its mild conditions and stereospecificity. nih.gov

Advanced Reaction Conditions and Catalytic Systems for Preparation

Optimizing reaction conditions and employing advanced catalytic systems are paramount for enhancing the efficiency and yield of this compound synthesis.

Solvent Selection and Reaction Environment Influence

The choice of solvent plays a critical role in the outcome of ether synthesis. In Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to participate in the SN2 reaction.

Phase-transfer catalysis (PTC) offers a valuable technique, particularly when dealing with reactants that have different solubilities. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase to the organic phase containing the phenethyl halide, thereby accelerating the reaction. This can eliminate the need for strictly anhydrous conditions and can allow for the use of less expensive bases like sodium hydroxide.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield of this compound, several reaction parameters can be optimized.

Base Selection: The choice of base is critical for the deprotonation of 3-hydroxybenzaldehyde. Strong bases like sodium hydride (NaH) ensure complete and rapid formation of the phenoxide. However, milder bases such as potassium carbonate (K2CO3) are often sufficient and are safer and easier to handle, especially in large-scale preparations. researchgate.net

Temperature and Reaction Time: The reaction temperature directly influences the rate of reaction. While higher temperatures can accelerate the etherification, they can also promote side reactions, such as elimination with secondary or sterically hindered alkyl halides. Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial. Reaction times are typically monitored by techniques like thin-layer chromatography (TLC) to determine the point of maximum conversion.

Catalyst and Ligand Systems: In copper-catalyzed condensation reactions like the Ullmann synthesis, the development of advanced catalytic systems has been a key area of research. The use of copper(I) salts, often in combination with bidentate ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine, has been shown to significantly improve the efficiency and substrate scope of the reaction, allowing for lower reaction temperatures and catalyst loadings. nih.govmdpi.com

| Parameter | Influence on Reaction | Optimization Strategy |

| Solvent | Affects solubility of reactants, nucleophilicity of the alkoxide, and reaction rate. | Use polar aprotic solvents (DMF, DMSO) for Williamson synthesis. Consider phase-transfer catalysis for heterogeneous systems. |

| Base | Determines the extent and rate of phenoxide formation. | Strong bases (NaH) for complete deprotonation; milder bases (K2CO3) for safety and ease of handling. |

| Temperature | Influences the reaction rate and the prevalence of side reactions. | Optimize for the highest rate while minimizing by-product formation. Typically ranges from room temperature to reflux, depending on the method. |

| Catalyst System | Crucial for condensation reactions (e.g., Ullmann). The choice of copper source and ligand affects efficiency and mildness. | Use of Cu(I) salts with bidentate ligands (e.g., 1,10-phenanthroline) to improve yields and lower reaction temperatures. |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and sustainable processes. chemistryjournals.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. orgchemres.org In the context of Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. sid.ir This is attributed to the efficient and uniform heating of the reaction mixture. Microwave-assisted synthesis can often be performed under solvent-free conditions, further enhancing its green credentials.

Ultrasound-Assisted Synthesis: Sonication, the use of ultrasound to promote chemical reactions, is another green technique that can be applied to the synthesis of this compound. Ultrasound can enhance the rate of heterogeneous reactions, such as those employing a solid base like potassium carbonate, by increasing the surface area of the reactants and improving mass transfer. nih.gov Ultrasound-assisted synthesis can often be carried out at lower temperatures and with shorter reaction times compared to conventional methods.

These green methodologies offer significant advantages by reducing energy consumption, minimizing the use of hazardous solvents, and often leading to more efficient and atom-economical processes. chemistryjournals.net

Chemical Reactivity and Transformation Studies of 3 2 Phenylethoxy Benzaldehyde

Advanced Reaction Mechanisms and Kinetic Investigations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. When 3-(2-Phenylethoxy)benzaldehyde undergoes a crossed aldol condensation, for instance with a ketone like acetone, the reaction mechanism is influenced by the electronic properties of the substituents on the benzaldehyde (B42025) ring. The 3-(2-phenylethoxy) group, being at the meta position, primarily exerts an inductive effect.

The reaction proceeds through the formation of an enolate from the ketone under basic conditions. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The presence of the 3-(2-phenylethoxy) substituent can influence the reactivity of the aldehyde. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack, while electron-donating groups can decrease it acs.org. The phenylethoxy group is generally considered to be weakly electron-withdrawing or neutral in its inductive effect.

Following the nucleophilic addition, a β-hydroxy aldehyde (an aldol) is formed. This intermediate can then undergo dehydration, typically upon heating, to yield an α,β-unsaturated carbonyl compound, which is the final condensation product. The rate-limiting step in the base-catalyzed aldol condensation of benzaldehydes with acetophenones has been determined to be the final elimination of a hydroxide ion to form the double bond acs.org.

A general representation of the aldol condensation mechanism is presented below:

| Step | Description | Intermediate/Product |

| 1 | Enolate Formation: A base abstracts an α-hydrogen from the ketone to form a resonance-stabilized enolate. | Enolate Ion |

| 2 | Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound. | Tetrahedral Alkoxide Intermediate |

| 3 | Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to form the β-hydroxy aldehyde (aldol addition product). | β-Hydroxy Aldehyde |

| 4 | Dehydration (Condensation): Under heating, a base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond. | α,β-Unsaturated Carbonyl |

This table illustrates the generally accepted mechanism for a crossed aldol condensation.

The Baeyer-Villiger oxidation is a reaction that converts aldehydes to carboxylic acids or ketones to esters using a peroxyacid or hydrogen peroxide as the oxidant nih.govstudy.com. In the case of an aromatic aldehyde like this compound, the reaction would yield the corresponding carboxylic acid.

The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then attacks the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate quora.com. This is followed by a rearrangement step where a substituent on the carbonyl carbon migrates to the adjacent oxygen atom, leading to the cleavage of the O-O bond of the peroxide. For aldehydes, the migrating group is always the hydrogen atom acs.org. This migratory aptitude is higher than that of alkyl or aryl groups.

The general steps for the Baeyer-Villiger oxidation of an aromatic aldehyde are outlined below:

| Step | Description | Key Intermediate |

| 1 | Protonation: The carbonyl oxygen of the aldehyde is protonated by the acidic medium. | Protonated Aldehyde |

| 2 | Nucleophilic Attack: The peroxyacid attacks the carbonyl carbon. | Criegee Intermediate |

| 3 | Rearrangement: The aldehydic hydrogen migrates to the adjacent oxygen, with concurrent cleavage of the O-O bond. | Rearranged Intermediate |

| 4 | Deprotonation: Loss of a proton yields the final carboxylic acid product. | Carboxylic Acid |

This table provides a summary of the mechanistic pathway for the Baeyer-Villiger oxidation of an aldehyde.

Theoretical studies have shown that the first transition state, corresponding to the formation of the Criegee intermediate, is typically the rate-determining step thieme-connect.de. The reaction is also influenced by acidic conditions, which facilitate the initial protonation masterorganicchemistry.com.

Acetal (B89532) formation is a common method for protecting the carbonyl group of aldehydes. The reaction of this compound with an alcohol in the presence of an acid catalyst leads to the formation of an acetal. This reaction is reversible, and the acetal can be hydrolyzed back to the aldehyde and alcohol by treatment with aqueous acid libretexts.orgresearchgate.net.

The mechanism of acid-catalyzed acetal formation begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon quizlet.com. An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal. The hydroxyl group of the hemiacetal is subsequently protonated, converting it into a good leaving group (water). The departure of water results in the formation of a resonance-stabilized oxonium ion. A second molecule of alcohol then attacks this electrophilic species, and subsequent deprotonation yields the acetal.

Conversely, the hydrolysis of the acetal is the reverse of this process. It is initiated by the protonation of one of the acetal oxygens, followed by the departure of an alcohol molecule to form the oxonium ion. Water then acts as a nucleophile, attacking the oxonium ion, and subsequent proton transfers lead back to the hemiacetal and finally to the aldehyde. The formation of the resonance-stabilized carboxonium ion is considered the rate-determining step in the hydrolysis of acetals.

The kinetics of acetal hydrolysis are highly dependent on pH, with the rate increasing significantly under acidic conditions acs.org.

| Reaction Stage | Key Steps |

| Acetal Formation (Forward Reaction) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by alcohol to form a hemiacetal. 3. Protonation of the hemiacetal hydroxyl group. 4. Loss of water to form an oxonium ion. 5. Nucleophilic attack by a second alcohol molecule. 6. Deprotonation to form the acetal. |

| Acetal Hydrolysis (Reverse Reaction) | 1. Protonation of an acetal oxygen. 2. Loss of an alcohol molecule to form an oxonium ion. 3. Nucleophilic attack by water. 4. Deprotonation to form a hemiacetal. 5. Protonation of the alkoxy group. 6. Loss of the second alcohol molecule and deprotonation to yield the aldehyde. |

This interactive table summarizes the mechanistic steps for both the formation and hydrolysis of an acetal derived from an aldehyde.

Derivatization and Complex Molecule Synthesis Utilizing 3 2 Phenylethoxy Benzaldehyde

Synthesis of Novel Benzaldehyde (B42025) Derivatives and Analogues

The strategic modification of 3-(2-phenylethoxy)benzaldehyde allows for the creation of new molecular scaffolds with potentially unique properties. These modifications can be targeted at either the aldehyde group or the aromatic ring, providing a dual approach to structural diversification.

The aldehyde group is a highly reactive functional group that can participate in a wide range of chemical transformations, making it an ideal starting point for scaffold construction. Common reactions involving the aldehyde moiety of this compound include oxidation, reduction, and carbon-carbon bond-forming reactions. For instance, oxidation of the aldehyde to a carboxylic acid provides a handle for the synthesis of amides and esters. Conversely, reduction to an alcohol furnishes a precursor for ethers and halides.

Furthermore, the aldehyde can undergo olefination reactions, such as the Wittig reaction, to introduce new carbon-carbon double bonds. This approach is instrumental in elongating the carbon chain and introducing new functional groups. Another important transformation is the formation of imines through condensation with primary amines, which can then be reduced to secondary amines. These reactions are fundamental in the construction of various molecular frameworks.

Table 1: Examples of Derivatives from Aldehyde Group Modification

| Derivative Name | Structure | Synthetic Method | Key Reagents |

| 3-(2-Phenylethoxy)benzoic acid | Oxidation | KMnO4 or CrO3 | |

| (3-(2-Phenylethoxy)phenyl)methanol | Reduction | NaBH4 or LiAlH4 | |

| 1-(2-Phenylethoxy)-3-(vin-1-yl)benzene | Wittig Reaction | Methyltriphenylphosphonium bromide, BuLi | |

| N-Benzyl-1-(3-(2-phenylethoxy)phenyl)methanamine | Reductive Amination | Benzylamine, NaBH3CN |

Note: The structures are illustrative and based on standard chemical representations.

The aromatic ring of this compound can be functionalized through electrophilic aromatic substitution reactions. The existing substituents, the aldehyde group (a meta-director) and the phenylethoxy group (an ortho-, para-director), will influence the position of the incoming electrophile. Common substitutions include nitration, halogenation, and Friedel-Crafts reactions. These modifications introduce new functional groups onto the aromatic ring, which can be further manipulated to create a wide range of analogues. For example, a nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions.

Table 2: Examples of Aromatic Ring Substituted Derivatives

| Derivative Name | Structure | Synthetic Method | Key Reagents |

| 4-Nitro-3-(2-phenylethoxy)benzaldehyde | Nitration | HNO3, H2SO4 | |

| 4-Bromo-3-(2-phenylethoxy)benzaldehyde | Bromination | Br2, FeBr3 | |

| 4-Acetyl-3-(2-phenylethoxy)benzaldehyde | Friedel-Crafts Acylation | Acetyl chloride, AlCl3 |

Note: The structures are illustrative and based on standard chemical representations.

Application as a Precursor in Multistep Organic Synthesis

Beyond simple derivatization, this compound is a valuable starting material for the synthesis of more complex organic molecules, including those with important biological and material science applications.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are an important class of compounds with a broad spectrum of biological activities. They are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone (B1666503) in the presence of a base. This compound can readily participate in this reaction to form chalcones bearing the phenylethoxy moiety. rjlbpcs.comrsc.orgjetir.orgresearchgate.net The resulting chalcone (B49325) can then be used as a precursor for the synthesis of flavonoids and other related heterocyclic systems.

Table 3: Example of a Chalcone Derived from this compound

| Compound Name | Structure | Synthetic Method | Key Reagents |

| (E)-1-(4-hydroxyphenyl)-3-(3-(2-phenylethoxy)phenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | 4-Hydroxyacetophenone, NaOH or KOH |

Note: The structure is illustrative and based on standard chemical representations.

The reactivity of the aldehyde group in this compound makes it a key component in the synthesis of various heterocyclic systems. For example, it can undergo multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, to afford dihydropyridines and dihydropyrimidinones, respectively. These heterocyclic cores are prevalent in many biologically active molecules. Additionally, condensation reactions with various dinucleophiles can lead to the formation of a wide range of five- and six-membered heterocyclic rings.

Due to its synthetic accessibility and the ease with which it can be derivatized, this compound is an excellent starting material for the generation of compound libraries for drug discovery and material science applications. By systematically varying the substituents on the aromatic ring and modifying the aldehyde group, a large number of structurally diverse analogues can be synthesized. This combinatorial approach allows for the rapid exploration of structure-activity relationships and the optimization of desired properties.

Advanced Analytical Methodologies for Characterization and Monitoring

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of 3-(2-Phenylethoxy)benzaldehyde, providing powerful tools for separating the compound from starting materials, byproducts, and other impurities. This separation is crucial for accurate purity assessment and for isolating the compound for further analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method is typically developed for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from potential impurities. Key parameters include the choice of column, the composition of the mobile phase, flow rate, and detection wavelength. For benzaldehyde (B42025) derivatives, a C18 column is often effective. researchgate.netsielc.com The mobile phase commonly consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like acetic or phosphoric acid to improve peak shape. researchgate.netsielc.com Detection is typically performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance, such as 254 nm. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection Wavelength | 254 nm (UV) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it is amenable to GC analysis, particularly for identifying volatile impurities or for monitoring its presence in a reaction mixture. The technique is often coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification of components.

A typical GC method would employ a capillary column with a nonpolar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., HP-1 or DB-1). rsc.org A temperature program is generally used, starting at a lower temperature and ramping up to elute higher-boiling components. The injector and detector temperatures are set high enough to ensure rapid vaporization of the sample and prevent condensation.

| Parameter | Condition |

|---|---|

| Column | HP-1 (30 m x 0.32 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250°C |

| Oven Program | Start at 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300°C |

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. libretexts.org In the synthesis of this compound, which could be formed from 3-hydroxybenzaldehyde (B18108) and a phenylethyl halide via a Williamson ether synthesis, TLC can efficiently track the consumption of starting materials and the formation of the product.

The process involves spotting the reaction mixture alongside the starting materials on a silica (B1680970) gel TLC plate. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. rsc.org The polarity of the product, this compound, is different from that of the more polar 3-hydroxybenzaldehyde, resulting in different retention factors (Rƒ) and allowing for clear visualization of the reaction's progress, often under UV light. libretexts.orgchemistryhall.com

| Compound | Typical Rƒ Value (Hexane:Ethyl Acetate 4:1) | Visualization |

|---|---|---|

| 3-Hydroxybenzaldehyde (Starting Material) | ~0.25 | UV active, may stain with specific agents |

| This compound (Product) | ~0.60 | UV active |

| Reaction Mixture Spot | Shows diminishing spot at Rƒ ~0.25 and intensifying spot at Rƒ ~0.60 over time | UV active |

Spectroscopic Techniques for Structural Elucidation of Complex Products

Spectroscopic techniques are critical for the unambiguous confirmation of the chemical structure of this compound. These methods provide detailed information about the molecular weight, elemental composition, and the specific arrangement of atoms and functional groups within the molecule.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can confirm the molecular formula of this compound. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, often as the protonated species [M+H]⁺. rsc.org The experimentally measured mass is then compared to the calculated mass for the proposed formula, with a close match providing strong evidence for the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₂ |

| Ion Species | [M+H]⁺ |

| Calculated Exact Mass | 227.1067 |

| Observed Mass (Hypothetical) | 227.1065 |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) NMR experiments provides a complete picture of the molecule's carbon-hydrogen framework. oxinst.com

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, distinct signals are expected for the aldehyde proton, the protons on the two aromatic rings, and the two methylene (B1212753) groups of the ethoxy bridge.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include the aldehyde carbonyl carbon, the aromatic carbons (including those bonded to oxygen), and the aliphatic carbons of the ethyl bridge.

2D-NMR: Two-dimensional techniques like COSY (Correlation Spectroscopy) are used to establish proton-proton coupling relationships, for instance, between the adjacent methylene groups (-CH₂-CH₂-). oxinst.com HMBC (Heteronuclear Multiple Bond Correlation) helps to establish long-range connections between protons and carbons, confirming how the different fragments of the molecule are linked together.

| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.95 | s (singlet) | ~192.1 |

| Aromatic C-H (benzaldehyde ring) | ~7.20 - 7.60 | m (multiplet) | ~113 - 138 |

| Aromatic C-H (phenyl ring) | ~7.30 | m (multiplet) | ~126 - 129 |

| -O-CH₂- | ~4.20 | t (triplet) | ~69.5 |

| -CH₂-Ph | ~3.15 | t (triplet) | ~36.0 |

| Aromatic C-O | - | - | ~159.0 |

| Aromatic C-CHO | - | - | ~137.5 |

| Aromatic C-ipso (phenyl ring) | - | - | ~138.0 |

Quantitative Analytical Procedures in Chemical Research

The quantitative determination of this compound is essential for monitoring reaction progress, assessing product purity, and for quality control purposes. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and widely used techniques for the quantitative analysis of organic compounds like substituted benzaldehydes.

High-performance liquid chromatography, particularly in the reverse-phase mode, is well-suited for the analysis of moderately polar compounds such as this compound. In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is typically achieved using a UV-Vis spectrophotometer, as the aromatic rings in this compound will absorb strongly in the UV region.

For a compound like this compound, a C18 column would likely be employed. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (like formic or phosphoric acid) to improve peak shape. The retention time of the compound would be a key parameter for its identification, while the area under the chromatographic peak would be proportional to its concentration, allowing for quantification when compared against a calibration curve prepared from standards of known concentration.

Table 2: Representative HPLC Method Parameters for a Substituted Benzaldehyde

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV-Vis |

| Application | Quantitative analysis, impurity profiling |

Based on a method for 3-Methoxybenzaldehyde sielc.com

Gas chromatography is another excellent technique for the quantitative analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) carries the sample through the column, which is coated with a stationary phase. Separation is achieved based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the mass of the analyte. For structural confirmation, a mass spectrometer (MS) can be coupled to the GC, a technique known as GC-MS.

The development of a robust GC method would involve optimizing parameters such as the injection temperature, the temperature program of the column oven, and the carrier gas flow rate to achieve good separation and peak shape.

Applications in Chemical Sciences and Materials Chemistry

Role in the Synthesis of Advanced Organic Materials

The bifunctional nature of 3-(2-Phenylethoxy)benzaldehyde, possessing both a reactive aldehyde group and a flexible phenylethoxy substituent, makes it a valuable precursor for the synthesis of a variety of advanced organic materials. Its contributions span from the creation of novel polymers to its incorporation into specialty chemicals.

Precursor for Polymer Synthesis and Functional Materials

The aldehyde functionality of this compound serves as a key reactive site for polymerization reactions. Aromatic aldehydes are known to participate in various polymerization processes, leading to the formation of functional polymers with tailored properties. For instance, substituted benzaldehydes can be copolymerized with other monomers, such as phthalaldehyde, to create functional and metastable polymers. Current time information in Jakarta, ID.manavchem.comgoogle.com The electronic properties of the substituent on the benzaldehyde (B42025) ring can influence the reactivity of the monomer and the properties of the resulting copolymer. Current time information in Jakarta, ID.manavchem.comgoogle.com

The phenylethoxy group in this compound can impart desirable characteristics to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. Polymers incorporating such bulky, aromatic side chains can exhibit unique chain packing and morphology, which in turn affects their macroscopic properties. For example, hydroxyl-functionalized microporous polymers derived from substituted benzaldehydes have been shown to have tunable gas separation properties based on the nature of the substituent. researchgate.net

Furthermore, the aldehyde group can be utilized for the post-polymerization modification of materials. Polymers bearing pendant aldehyde groups are considered reactive platforms for the introduction of a wide range of functionalities through reactions like Schiff base formation. tsijournals.com This allows for the creation of materials with tailored surface properties or for the attachment of bioactive molecules. mdpi.com

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Co-monomer/Reactant | Potential Polymer Structure | Key Features of Resulting Polymer |

| Polycondensation | Phenols, Diamines | Poly(azomethine-ether), Phenolic Resins | High thermal stability, potential for cross-linking. researchgate.netresearchgate.net |

| Anionic Copolymerization | Phthalaldehyde | Copoly(phthalaldehyde-3-(2-phenylethoxy)benzaldehyde) | Metastable, stimuli-responsive, functionalizable backbone. Current time information in Jakarta, ID.manavchem.comgoogle.com |

| Acetal (B89532) Formation | Diols | Polyacetals | Degradable under acidic conditions, potential for controlled release applications. |

Components in Specialty Chemical Production

Beyond polymers, this compound and its close analog, m-phenoxybenzaldehyde, are crucial intermediates in the synthesis of a variety of specialty chemicals. manavchem.com Notably, m-phenoxybenzaldehyde is a key building block for a class of synthetic pyrethroid insecticides, including permethrin, cypermethrin, and deltamethrin. manavchem.comgoogle.comenvironmentclearance.nic.in The synthesis of these complex molecules relies on the reactivity of the aldehyde group for further chemical transformations.

The production of these agrochemicals highlights the industrial relevance of this class of compounds. The manufacturing process for m-phenoxybenzaldehyde often involves the oxidation of m-phenoxytoluene or the reaction of m-bromobenzaldehyde with phenol. google.comenvironmentclearance.nic.inpatsnap.comgoogle.com These established synthetic routes could potentially be adapted for the production of this compound.

The phenylethoxy group offers a point of structural diversity that can be exploited to create new specialty chemicals with potentially enhanced or novel properties. The flexibility and lipophilicity of this group could influence the biological activity and environmental fate of derived agrochemicals or pharmaceuticals.

Chemical Delivery Systems and Controlled Release Mechanisms for Aldehydes

The aldehyde functional group is highly reactive and can be cytotoxic, which necessitates strategies for its controlled delivery and release in various applications. This compound can be a component of systems designed for the controlled release of aldehydes. This is typically achieved by converting the aldehyde into a more stable precursor, such as an acetal or an oxime, which can later be cleaved under specific conditions to regenerate the aldehyde. tsijournals.comresearchgate.net

For instance, polymers with protected aldehyde side chains have been synthesized and utilized as carriers for the controlled release of bioactive molecules. mdpi.com The hydrolysis of acetal linkages under acidic conditions is a common mechanism for aldehyde release. nih.gov Therefore, by incorporating the this compound moiety into a polymer backbone or as a pendant group via an acetal linkage, a system for the pH-triggered release of the aldehyde could be designed.

Furthermore, prodrug strategies involving the formation of ether linkages that can be cleaved enzymatically or chemically to release a phenolic drug and an aldehyde have been explored. researchgate.net While these systems are typically designed for drug delivery, the underlying principles of controlled release from ether-based precursors could be applied to the delivery of this compound or other aldehydes for various chemical applications. The development of such systems is crucial for applications where the concentration of the free aldehyde needs to be carefully regulated.

Exploration in Catalysis and Ligand Design

The aldehyde group of this compound provides a convenient handle for the synthesis of a variety of ligands for coordination chemistry and catalysis. The reaction of aldehydes with primary amines to form Schiff bases is a robust and versatile method for creating ligands with diverse steric and electronic properties. researchgate.netmdpi.comresearchgate.netepa.gov

Schiff base ligands derived from substituted benzaldehydes can coordinate with a wide range of metal ions to form stable complexes with interesting catalytic activities. researchgate.netmdpi.comepa.gov These metal complexes have been employed as catalysts in various organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.netmdpi.comd-nb.info The nature of the substituent on the benzaldehyde ring can significantly influence the electronic properties of the resulting ligand and, consequently, the catalytic activity of the metal complex. nih.gov

The phenylethoxy group in ligands derived from this compound could play a crucial role in modulating the properties of the corresponding metal complexes. Its size and conformation can influence the coordination geometry around the metal center, while its electronic character can affect the reactivity of the catalyst. The design of ligands with specific steric and electronic features is a key strategy for optimizing the performance of metal-based catalysts. d-nb.info

Furthermore, the development of metal-organic frameworks (MOFs) often relies on the use of organic linkers containing coordinating functional groups. tsijournals.comscispace.combrandeis.edu While carboxylic acids are the most common linkers, aldehydes can be used to synthesize ligands for MOF construction through in situ reactions. brandeis.edu The structural diversity offered by this compound makes it an interesting candidate for the design of novel ligands for the synthesis of functional MOFs with potential applications in gas storage, separation, and catalysis. tsijournals.comscispace.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Phenylethoxy)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of phenolic precursors. For example, alkylation of 3-hydroxybenzaldehyde with 2-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 aldehyde:alkylating agent) critically affect yield, as shown in analogous syntheses of 4-(2-Ethylhexyloxy)benzaldehyde . Characterization via ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) and HPLC (≥95% purity) is recommended .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodological Answer : Key spectral identifiers include:

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), phenylethoxy chain (δ 3.6–4.2 ppm for OCH₂CH₂Ph), and aldehyde proton (δ ~10.0 ppm).

- IR : Strong C=O stretch at ~1700 cm⁻¹ and aryl-O-C absorption at ~1250 cm⁻¹.

- MS : Molecular ion peak at m/z 240 (C₁₅H₁₄O₂) with fragmentation patterns confirming the phenylethoxy group. Comparative studies of 4-methoxybenzaldehyde derivatives validate this approach .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted precursors. Recrystallization in ethanol/water (1:3) improves purity, as demonstrated for 4-hydroxy-3-methoxybenzaldehyde derivatives . Purity assessment via melting point (expected range: 80–85°C) and TLC (Rf ~0.5 in hexane:EtOAc 7:3) is critical .

Advanced Research Questions

Q. How do electronic and steric effects of the phenylethoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The phenylethoxy substituent acts as an electron-donating group, activating the benzaldehyde ring for electrophilic substitution. However, steric hindrance from the 2-phenylethoxy chain may reduce reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Computational modeling (DFT) of analogous compounds, such as 3-(Pyridin-3-ylmethoxy)benzaldehyde, suggests optimized catalytic systems (e.g., Pd(PPh₃)₄ with K₃PO₄) to mitigate steric effects .

Q. What contradictions exist in reported biological activities of structurally similar benzaldehyde derivatives, and how can they be resolved?

- Methodological Answer : For example, 4-(Difluoromethoxy)-3-(cyclopropylmethoxy)benzaldehyde shows conflicting cytotoxicity data (IC₅₀: 10–50 μM across studies). Meta-analysis reveals inconsistencies due to assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assay at 48h, HeLa cells) and SAR studies focusing on substituent electronegativity (e.g., fluoro vs. methoxy groups) are recommended .

Q. How can 3D-QSAR and molecular docking predict the bioactivity of this compound derivatives?

- Methodological Answer : Atom-based 3D-QSAR models (using CoMFA/CoMSIA) correlate substituent properties (e.g., logP, Hammett σ) with biological targets, such as tubulin inhibition. Docking studies (AutoDock Vina) of chalcone analogs, like (E)-4-methyl-2-(3-(4-nitrophenyl)-3-oxoprop-1-en-1-yl)benzaldehyde, highlight the aldehyde group’s role in hydrogen bonding with Lys254 of β-tubulin .

Q. What crystallographic insights exist for benzaldehyde derivatives with similar substituents?

- Methodological Answer : X-ray diffraction of 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde reveals a "w" conformation stabilized by CH-π interactions (2.8–3.1 Å) and hydrogen bonds (O···H distances: 2.1–2.3 Å). These structural features inform solvent selection (e.g., DMF for crystallization) and polymorph control strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.